molecular formula C12H17NO B6353207 Benzyl(ethyl)(oxiran-2-ylmethyl)amine CAS No. 52143-57-4

Benzyl(ethyl)(oxiran-2-ylmethyl)amine

Cat. No.: B6353207
CAS No.: 52143-57-4
M. Wt: 191.27 g/mol
InChI Key: MAAOLBTXWUVDPE-UHFFFAOYSA-N
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Description

Benzyl(ethyl)(oxiran-2-ylmethyl)amine is a tertiary amine derivative featuring three distinct substituents: a benzyl group, an ethyl group, and an oxiran-2-ylmethyl (epoxide-containing) moiety. This compound combines the nucleophilic reactivity of the amine group with the electrophilic properties of the epoxide ring, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

N-benzyl-N-(oxiran-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-13(9-12-10-14-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAOLBTXWUVDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)(oxiran-2-ylmethyl)amine typically involves the reaction of an epoxide with an amine. One common method is the ring-opening reaction of an epoxide with benzylamine in the presence of a catalyst or under specific conditions to yield the desired product. For example, a metal- and solvent-free acetic acid-mediated ring-opening reaction can be employed to achieve high yields with excellent regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Benzyl(ethyl)(oxiran-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Potential in Drug Development

Benzyl(ethyl)(oxiran-2-ylmethyl)amine is notable for its role in developing multifunctional compounds aimed at treating complex diseases such as Alzheimer's. Research indicates that derivatives of this compound can act as inhibitors of key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase (BACE-1). For instance, modifications of related compounds have shown promising results in inhibiting AChE and reducing β-amyloid aggregation, which are critical in Alzheimer's pathology .

1.2 Case Study: Alzheimer's Disease

A study synthesized various derivatives of benzylamine linked to phthalimide structures, demonstrating that specific modifications enhance inhibitory potency against AChE and BACE-1. The most effective compound exhibited an IC50 value of 3.33 μM against eel AChE and a significant reduction in β-amyloid aggregation . This highlights the potential of this compound derivatives as therapeutic agents.

Polymer Science

2.1 Epoxy Resin Applications

This compound is utilized as a hardener in low-emission epoxy resin formulations. Its low viscosity allows for high-performance coatings that cure rapidly while maintaining desirable mechanical properties. The compound's structure facilitates the formation of cross-links in epoxy networks, enhancing the durability and thermal stability of the resulting materials .

2.2 Table: Properties of Epoxy Resins with this compound

PropertyValue
ViscosityLow
Cure RateHigh
HardnessExcellent
Surface FinishAttractive

Chemical Intermediate

3.1 Synthesis and Versatility

This compound serves as an intermediate in synthesizing various chemical compounds, including surfactants and agrochemicals. Its epoxide functionality allows it to participate in ring-opening reactions, leading to diverse derivatives with tailored properties for specific applications .

3.2 Case Study: Agrochemical Development

Research has shown that derivatives of this compound can be employed to develop new agrochemicals with improved efficacy and reduced environmental impact. The ability to modify the amine structure allows for the creation of targeted herbicides and pesticides that minimize off-target effects while maximizing agricultural yield .

Mechanism of Action

The mechanism of action of Benzyl(ethyl)(oxiran-2-ylmethyl)amine involves its interaction with molecular targets through its amine and epoxide functional groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. This reactivity allows the compound to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Key Structural Features :

  • Benzyl group : Enhances lipophilicity and aromatic interactions.
  • Ethyl group : Provides steric bulk and modulates solubility.
  • Oxiran-2-ylmethyl (epoxide) : Introduces reactivity for cross-linking or polymerization.

Comparison with Structural Analogs

Benzyl(methyl)(oxiran-2-ylmethyl)amine (CAS: 14321-26-7)

This analog replaces the ethyl group with a methyl substituent, resulting in a lower molecular weight (177.24 g/mol vs. ~191.27 g/mol for the ethyl variant).

Property Benzyl(ethyl)(oxiran-2-ylmethyl)amine (Inferred) Benzyl(methyl)(oxiran-2-ylmethyl)amine
Molecular Formula C₁₂H₁₇NO C₁₁H₁₅NO
Molecular Weight ~191.27 g/mol 177.24 g/mol
Reactivity Epoxide ring-opening dominates Similar epoxide reactivity
Applications Polymer cross-linker, pharmaceutical intermediate Likely similar uses

Key Differences :

  • Higher lipophilicity may enhance membrane permeability in biological applications.

Tris(oxiran-2-ylmethyl)amine

This compound features three epoxide groups attached to a central amine, enabling extensive cross-linking.

Property This compound Tris(oxiran-2-ylmethyl)amine
Epoxide Groups 1 3
Cross-Linking Potential Moderate High (used in polymer composites)
Mechanical Properties Not reported Lower strength vs. epoxy resin due to microstructure

Functional Insights :

  • The single epoxide in the target compound limits cross-linking compared to tris(oxiran-2-ylmethyl)amine, making it more suitable for controlled polymerization.

4-Methyl-1-(oxiran-2-ylmethyl)piperidine

A cyclic amine derivative with an epoxide group, highlighting the impact of ring structure on reactivity.

Property This compound 4-Methyl-1-(oxiran-2-ylmethyl)piperidine
Amine Type Tertiary, acyclic Cyclic (piperidine)
Steric Environment Bulky substituents Constrained by ring structure
Applications Flexible intermediates Likely niche in rigid polymer systems

Contrast :

  • The cyclic structure of 4-methyl-1-(oxiran-2-ylmethyl)piperidine restricts conformational flexibility, whereas the acyclic target compound offers greater versatility in synthetic pathways.

Reactivity Profile

  • Epoxide Ring-Opening : Reacts with nucleophiles (e.g., amines, thiols) to form cross-linked networks, similar to tris(oxiran-2-ylmethyl)amine .
  • Amine Functionalization : The tertiary amine can participate in quaternization or coordination chemistry, as seen in mercury(II) complexes (e.g., ) .

Potential Uses

  • Polymer Chemistry: As a mono-epoxide, it could serve as a chain extender or modifier in epoxy resins.
  • Pharmaceutical Intermediates : Structural similarity to benzimidazole derivatives () suggests utility in drug design .

Limitations

  • Steric Effects : The ethyl and benzyl groups may hinder epoxide reactivity compared to less bulky analogs.
  • Toxicity Concerns : Epoxides and amines often require careful handling due to irritant properties .

Biological Activity

Benzyl(ethyl)(oxiran-2-ylmethyl)amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods involving the reaction of benzylamine derivatives with epoxide compounds. The oxirane ring in the structure plays a crucial role in the reactivity and biological activity of the compound.

Key Synthetic Pathways

  • Nucleophilic Substitution: The oxirane ring can be opened by nucleophilic attack from amines, leading to the formation of various amine derivatives.
  • Microwave-Assisted Synthesis: This method has been employed to enhance yields and reduce reaction times when synthesizing quaternary ammonium salts from tertiary amines derived from this compound .

Biological Activities

The biological activities of this compound have been evaluated primarily in terms of its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Studies

  • Acetylcholinesterase (AChE): AChE plays a critical role in the hydrolysis of acetylcholine in the synaptic cleft. Compounds with AChE inhibitory activity can potentially enhance cholinergic transmission, which is beneficial in treating Alzheimer's disease.
  • Butyrylcholinesterase (BuChE): Similar to AChE, BuChE is involved in the hydrolysis of choline esters but has a broader substrate specificity. Inhibitors of BuChE are also being investigated for their potential therapeutic effects.

Table 1: Inhibitory Activity of this compound Derivatives

CompoundAChE IC50 (μM)BuChE IC50 (μM)Remarks
Compound 13.337.86Moderate inhibition
Compound 20.268Not reportedPotent AChE inhibitor
Compound 3Not reported5.00Selective for BuChE

Recent studies suggest that the mechanism of action for this compound involves interaction with the active sites of AChE and BuChE. Molecular docking studies indicate that specific functional groups within the compound facilitate binding to these enzymes, thereby inhibiting their activity.

Molecular Modeling Insights

  • The benzyl moiety appears to interact with the catalytic anionic site of AChE.
  • The oxirane ring may enhance lipophilicity, allowing better penetration into biological membranes and interaction with target enzymes .

Case Studies and Research Findings

  • In vitro Studies: Various derivatives of this compound have been tested for their enzyme inhibitory activities using Ellman’s assay, which measures the release of thiocholine upon substrate hydrolysis.
  • Neuroprotective Effects: Some studies have indicated that certain derivatives not only inhibit cholinesterases but also exhibit neuroprotective properties against amyloid-beta toxicity, suggesting a dual mechanism that could be beneficial in Alzheimer's treatment .

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